

# BI-1935: An In-depth Technical Guide to In Vitro Potency and Selectivity

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## Compound of Interest

Compound Name: BI-1935

Cat. No.: B606076

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This technical guide provides a comprehensive overview of the in vitro potency and selectivity profile of **BI-1935**, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). All data is presented in a structured format for clarity, and detailed experimental methodologies are provided for key assays.

## Core Potency and Selectivity Profile

**BI-1935** is a small molecule inhibitor of soluble epoxide hydrolase (sEH) with a half-maximal inhibitory concentration (IC<sub>50</sub>) of 7 nM.<sup>[1]</sup> It has demonstrated good selectivity against human cytochrome P450 (CYP) epoxygenases 2J2, 2C9, and 2C19, as well as Interleukin-2 (IL-2), with over 100-fold selectivity for sEH over these enzymes.<sup>[1]</sup>

## In Vitro Potency

Target	IC <sub>50</sub> (nM)	Assay Type
Human Soluble Epoxide Hydrolase (sEH)	7	Biochemical

## Selectivity Profile

The selectivity of **BI-1935** was assessed against a panel of 44 targets in the Eurofins SafetyScreen44™ and a panel of 315 GPCRs using the PRESTO-TANGO assay.

Eurofins SafetyScreen44™ Panel:

At a concentration of 10  $\mu$ M, **BI-1935** showed the following significant interactions:

Target	% Inhibition @ 10 $\mu$ M	IC50 ( $\mu$ M)
Thromboxane Synthase	96%	0.132
5-Lipoxygenase (5LO)	66%	5.92

Note: 61 out of 67 targets in a broader panel showed less than 20% inhibition at 10  $\mu$ M, and 5 out of 67 showed less than 80% inhibition at the same concentration.

PRESTO-TANGO GPCR Screen:

Significant inhibition was observed for 2 out of 315 GPCRs at a concentration of 10  $\mu$ M:

Target	% Inhibition @ 10 $\mu$ M
Dopamine Transporter (DAT)	82%
Sigma 1	50%

## Experimental Protocols

### Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the IC50 of inhibitors against human sEH using a fluorometric assay.

Materials:

- Recombinant human sEH
- sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

- Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
- Test compound (**BI-1935**)
- Positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea - NCND)
- 96-well black microplate
- Fluorescence plate reader

#### Procedure:

- Prepare serial dilutions of **BI-1935** in the assay buffer.
- Add a fixed concentration of human sEH enzyme to each well of the microplate.
- Add the diluted **BI-1935** or control solutions to the wells.
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
- Initiate the enzymatic reaction by adding the sEH substrate (PHOME).
- Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 330 nm and emission at 465 nm).
- Calculate the rate of reaction for each inhibitor concentration.
- Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Cytochrome P450 (CYP) Inhibition Assay (Representative Protocol)

This protocol describes a general method for assessing the inhibitory potential of a compound against major CYP isoforms.

#### Materials:

- Human liver microsomes or recombinant CYP enzymes (e.g., CYP2J2, CYP2C9, CYP2C19)
- CYP-specific probe substrates (e.g., terfenadine for CYP2J2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19)
- NADPH regenerating system
- Test compound (**BI-1935**)
- Positive control inhibitors
- Acetonitrile for quenching the reaction
- LC-MS/MS system for analysis

Procedure:

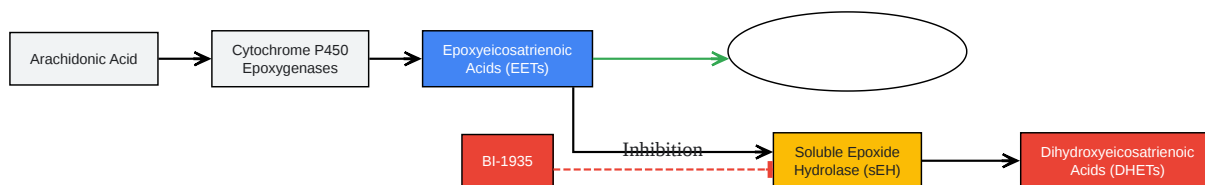
- Prepare various concentrations of **BI-1935**.
- In a reaction mixture containing human liver microsomes or recombinant CYP enzyme and a specific probe substrate, add the test compound or control.
- Pre-incubate the mixture at 37°C.
- Initiate the reaction by adding the NADPH regenerating system.
- After a specific incubation time, terminate the reaction by adding cold acetonitrile.
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant for the presence of the metabolite of the probe substrate using a validated LC-MS/MS method.
- Determine the percent inhibition at each concentration of **BI-1935** and calculate the IC<sub>50</sub> value.

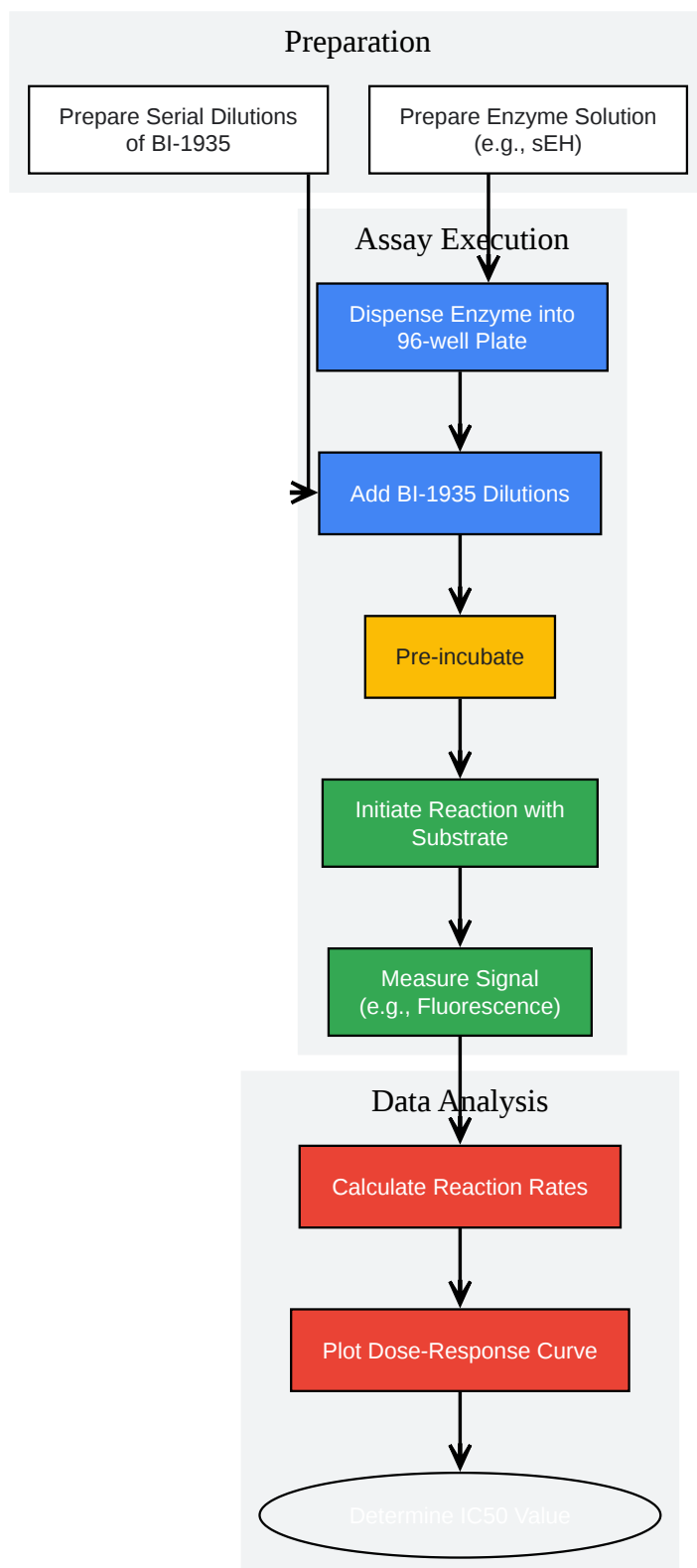
## Eurofins SafetyScreen44™ Panel

The SafetyScreen44™ panel from Eurofins is a standardized assay panel used to assess the off-target liability of compounds. The assays are typically conducted as either binding assays (measuring the displacement of a radiolabeled ligand) or enzymatic assays (measuring the inhibition of enzyme activity). For **BI-1935**, the compound was tested at a concentration of 10  $\mu$ M in duplicate. The results are reported as the percentage of inhibition of the control response.

## Signaling Pathways and Experimental Workflows

### Soluble Epoxide Hydrolase (sEH) Signaling Pathway





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## References

- 1. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
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